molecular formula C6H5Cl2N B118046 3,4-Dichloroaniline CAS No. 95-76-1

3,4-Dichloroaniline

Cat. No. B118046
Key on ui cas rn: 95-76-1
M. Wt: 162.01 g/mol
InChI Key: SDYWXFYBZPNOFX-UHFFFAOYSA-N
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Patent
US06197716B1

Procedure details

22.1 g of 3,4-dichloro-nitrobenzene and 70 g of toluene are placed in an agitator autoclave, and the catalyst suspension is flushed in with 4 g of water. Hydrogenation subsequently takes place at a temperature of 100° C. and at a hydrogen pressure of 5 bar. When the hydrogen uptake is complete, the autoclave is cooled and rendered inert with nitrogen. The catalyst is filtered off and washed with toluene. After working up by distillation, 18.0 g of 3,4-dichloroaniline (yield 96.8% of theory) are obtained.
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
solvent
Reaction Step Two
Yield
96.8%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N+:9]([O-])=O)[CH:5]=[CH:6][C:7]=1[Cl:8]>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[Cl:8])[NH2:9]

Inputs

Step One
Name
Quantity
22.1 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)[N+](=O)[O-]
Step Two
Name
Quantity
70 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the catalyst suspension is flushed in with 4 g of water
CUSTOM
Type
CUSTOM
Details
at a temperature of 100° C.
TEMPERATURE
Type
TEMPERATURE
Details
the autoclave is cooled
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
WASH
Type
WASH
Details
washed with toluene

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(N)C=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: PERCENTYIELD 96.8%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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